molecular formula C14H17N3O2 B598761 Metazachlor-2-hydroxy CAS No. 125709-81-1

Metazachlor-2-hydroxy

Cat. No.: B598761
CAS No.: 125709-81-1
M. Wt: 259.309
InChI Key: IQUFNHHHOOCCDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Metazachlor-2-hydroxy is a chemical compound primarily known for its herbicidal properties. It is a derivative of metazachlor, a chloroacetamide herbicide widely used in agriculture to control annual grasses and broadleaf weeds. This compound is one of the transformation products of metazachlor, formed through various environmental processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of metazachlor-2-hydroxy involves the introduction of a hydroxyl group into the metazachlor molecule. One common method includes the reaction of metazachlor with hydroxylating agents under controlled conditions. For instance, metazachlor can be reacted with hydrogen peroxide in the presence of a catalyst to yield this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactors where metazachlor is subjected to hydroxylation. The process is optimized to ensure high yield and purity of the product. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired transformation.

Chemical Reactions Analysis

Types of Reactions

Metazachlor-2-hydroxy undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different products, depending on the oxidizing agent and conditions.

    Reduction: Under specific conditions, this compound can be reduced to simpler compounds.

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include ozone and hydrogen peroxide. The reactions are typically carried out in aqueous or gaseous phases.

    Reduction: Reducing agents such as sodium borohydride can be used under mild conditions.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

The major products formed from these reactions include various oxidized or reduced derivatives of this compound, as well as substituted compounds depending on the reagents used.

Scientific Research Applications

Metazachlor-2-hydroxy has several applications in scientific research:

    Chemistry: It is used as a model compound to study the environmental fate and transformation of herbicides.

    Biology: Research on its effects on plant physiology helps in understanding herbicide action and resistance mechanisms.

    Medicine: Studies on its potential toxicological effects contribute to the assessment of herbicide safety.

    Industry: It is used in the development of new herbicidal formulations and in environmental monitoring to track herbicide residues.

Mechanism of Action

Metazachlor-2-hydroxy exerts its herbicidal effects by inhibiting the synthesis of very-long-chain fatty acids in plants. This inhibition disrupts cell division and tissue differentiation, leading to the death of the target weeds. The molecular targets include enzymes involved in fatty acid elongation pathways.

Comparison with Similar Compounds

Similar Compounds

    Metazachlor: The parent compound, widely used as a herbicide.

    Acetochlor: Another chloroacetamide herbicide with similar properties.

    Alachlor: A related compound with a similar mode of action.

Uniqueness

Metazachlor-2-hydroxy is unique due to its specific hydroxylation, which affects its environmental behavior and degradation pathways. This transformation product can provide insights into the environmental impact and persistence of metazachlor in agricultural settings.

Properties

CAS No.

125709-81-1

Molecular Formula

C14H17N3O2

Molecular Weight

259.309

IUPAC Name

N-(2,6-dimethylphenyl)-2-hydroxy-N-(pyrazol-1-ylmethyl)acetamide

InChI

InChI=1S/C14H17N3O2/c1-11-5-3-6-12(2)14(11)17(13(19)9-18)10-16-8-4-7-15-16/h3-8,18H,9-10H2,1-2H3

InChI Key

IQUFNHHHOOCCDU-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C)N(CN2C=CC=N2)C(=O)CO

Synonyms

Metazachlor-2-hydroxy

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.